molecular formula C13H13NO2 B11886250 Methyl 2-ethylquinoline-4-carboxylate

Methyl 2-ethylquinoline-4-carboxylate

Cat. No.: B11886250
M. Wt: 215.25 g/mol
InChI Key: WUWISTSTGSSYQA-UHFFFAOYSA-N
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Description

Methyl 2-ethylquinoline-4-carboxylate is a quinoline derivative with a molecular formula of C13H13NO2 Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-ethylquinoline-4-carboxylate typically involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-ethylquinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethylquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system allows the compound to intercalate with DNA, inhibiting the replication of certain microorganisms or cancer cells. Additionally, it can modulate enzyme activity by binding to active sites, thereby altering biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 2-ethylquinoline-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ester functional group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-ethylquinoline-4-carboxylate

InChI

InChI=1S/C13H13NO2/c1-3-9-8-11(13(15)16-2)10-6-4-5-7-12(10)14-9/h4-8H,3H2,1-2H3

InChI Key

WUWISTSTGSSYQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)OC

Origin of Product

United States

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